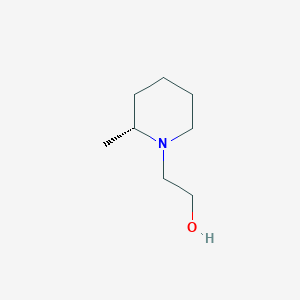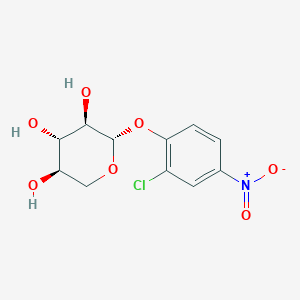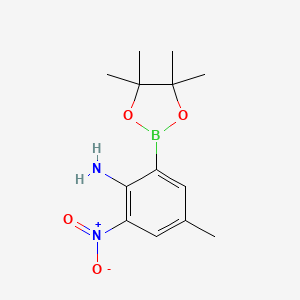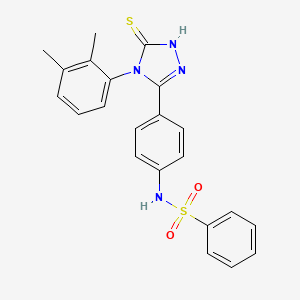
(R)-2-(2-Methylpiperidin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and an appropriate alkylating agent.
Alkylation Reaction: The key step involves the alkylation of 2-methylpiperidine with an ethylene oxide derivative under basic conditions to introduce the ethan-1-ol group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol may involve:
Large-Scale Alkylation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
化学反応の分析
Types of Reactions
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Methylpiperidin-1-yl)ethanone.
Reduction: Formation of 2-(2-Methylpiperidin-1-yl)ethane.
Substitution: Formation of 2-(2-Methylpiperidin-1-yl)ethyl halides or amines.
科学的研究の応用
®-2-(2-Methylpiperidin-1-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(2-Methylpiperidin-1-yl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, to exert its effects.
類似化合物との比較
Similar Compounds
(S)-2-(2-Methylpiperidin-1-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(2-Methylpiperidin-1-yl)ethan-1-amine: A structurally similar compound with an amine group instead of a hydroxyl group.
2-(2-Methylpiperidin-1-yl)ethan-1-one: An oxidized form of the compound with a ketone group.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-[(2R)-2-methylpiperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChIキー |
DUAIISPCCJPFDG-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CCCCN1CCO |
正規SMILES |
CC1CCCCN1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)




![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)

![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)

